molecular formula C18H22N2O2S B4774450 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one

Cat. No.: B4774450
M. Wt: 330.4 g/mol
InChI Key: NYADFWHIAKWIIR-UHFFFAOYSA-N
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Description

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a quinoline ring system substituted with dimethyl groups and a morpholine ring

Preparation Methods

The synthesis of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.

    Attachment of Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring.

Scientific Research Applications

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline ring system is a common scaffold in drug discovery, making it a potential candidate for developing new pharmaceuticals.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

    Materials Science: The compound’s unique structure may be explored for applications in materials science, such as the development of organic semiconductors or light-emitting materials.

Mechanism of Action

The mechanism of action of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one can be compared with other quinoline derivatives, such as:

    2-(4-Methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one: This compound has a similar structure but with a single methyl group, which may affect its chemical reactivity and biological activity.

    2-(4,6-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one: The presence of additional methyl groups can influence the compound’s steric and electronic properties, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-12-5-4-6-15-13(2)11-16(19-17(12)15)23-14(3)18(21)20-7-9-22-10-8-20/h4-6,11,14H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYADFWHIAKWIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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